molecular formula C16H22N2O8P2 B3368248 (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid CAS No. 20708-36-5

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid

Cat. No.: B3368248
CAS No.: 20708-36-5
M. Wt: 432.3 g/mol
InChI Key: CDUZXGZLRQGNKP-UHFFFAOYSA-N
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Description

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid is a complex organic compound with the molecular formula C16H22N2O8P2. It is characterized by the presence of bisphosphonic acid groups, which are known for their strong affinity for calcium ions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid typically involves the reaction of ethylenediamine with salicylaldehyde to form a Schiff base, followed by the introduction of bisphosphonic acid groups. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalysts: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:

    Purification: Crystallization or chromatography

    Quality Control: Spectroscopic methods such as NMR and IR to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives

    Reduction: Reduction of the imine groups to amines

    Substitution: Nucleophilic substitution reactions at the phosphonic acid groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction

Major Products

    Oxidation: Formation of quinone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted phosphonic acid derivatives

Scientific Research Applications

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis

    Biology: Investigated for its potential as an enzyme inhibitor

    Medicine: Studied for its potential use in bone resorption disorders due to its affinity for calcium ions

    Industry: Used in the development of new materials with specific binding properties

Mechanism of Action

The mechanism of action of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid involves its ability to chelate metal ions, particularly calcium. This chelation can inhibit enzymes that require metal ions for their activity, thereby affecting various biochemical pathways. The molecular targets include:

    Enzymes: Metalloproteases and other metal-dependent enzymes

    Pathways: Bone resorption pathways in medical applications

Comparison with Similar Compounds

Similar Compounds

    (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid: Unique due to its specific bisphosphonic acid groups and imine linkages

    Other Bisphosphonates: Such as alendronate and risedronate, which are used in osteoporosis treatment

    Schiff Bases: Similar compounds with imine linkages but different functional groups

Uniqueness

This compound is unique due to its dual functionality of bisphosphonic acid groups and Schiff base linkages, which provide it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[(2-hydroxyphenyl)-[2-[[(2-hydroxyphenyl)-phosphonomethyl]amino]ethylamino]methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O8P2/c19-13-7-3-1-5-11(13)15(27(21,22)23)17-9-10-18-16(28(24,25)26)12-6-2-4-8-14(12)20/h1-8,15-20H,9-10H2,(H2,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUZXGZLRQGNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(NCCNC(C2=CC=CC=C2O)P(=O)(O)O)P(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942914
Record name (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20708-36-5
Record name P,P′-[1,2-Ethanediylbis[imino[(2-hydroxyphenyl)methylene]]]bis[phosphonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20708-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020708365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [ethane-1,2-diylbis[imino[(2-hydroxyphenyl)methylene]]]bisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.968
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
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(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
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(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
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(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
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(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
Reactant of Route 6
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid

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